1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a 4-nitrophenylsulfonyl group attached to the piperidinone ring. The presence of the nitrophenylsulfonyl group imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative. This step often requires the use of a strong base and a suitable solvent to facilitate the formation of the spiro junction.
Introduction of the 4-Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperidinone ring with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Reduction: 1’-((4-Aminophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chroman ring.
Scientific Research Applications
1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure could also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a spiro junction between an indole and another ring system.
Spirooxindoles: Compounds with a spiro junction between an oxindole and another ring system.
Spirocyclic Sulfonamides: Compounds with a spiro junction and a sulfonamide group.
Uniqueness
1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a spirocyclic structure, a chroman ring, and a nitrophenylsulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1'-(4-nitrophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-17-13-19(27-18-4-2-1-3-16(17)18)9-11-20(12-10-19)28(25,26)15-7-5-14(6-8-15)21(23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHTTKBEZVOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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